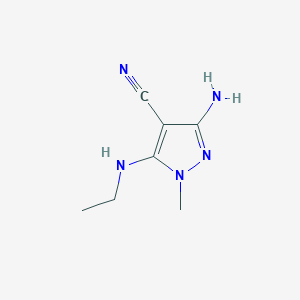

3-Amino-5-(ethylamino)-1-methyl-1H-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(ethylamino)-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c1-3-10-7-5(4-8)6(9)11-12(7)2/h10H,3H2,1-2H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODMRYNSIJQIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=NN1C)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451200 | |

| Record name | 3-Amino-5-(ethylamino)-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512845-63-5 | |

| Record name | 3-Amino-5-(ethylamino)-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(ethylamino)-1-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(ethylamino)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-Amino-5-(ethylamino)-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 3-Amino-5-(ethylamino)-1-methyl-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Bioactivity

a. 3-Amino-5-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile

- Structure: Replaces the ethylamino group with a 4-fluoro-3-methylanilino moiety.

- Properties : Molecular weight = 245.26 g/mol; purity ≥95% .

- Similar triazole derivatives (e.g., 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole) exhibit anticonvulsant activity (ED₅₀ = 1.4 mg/kg) comparable to diazepam .

b. 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3b)

- Structure : Features a phenyl group at position 3 and a chloroacetyl substituent.

- Synthesis : 62.71% yield via reaction with chloroacetyl bromide and triethylamine .

- Applications : The chloroacetyl group introduces reactivity for further derivatization, commonly exploited in pesticide development (e.g., fipronil, a sulfinyl-substituted pyrazole insecticide) .

c. 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

- Structure: Lacks the ethylamino group, substituting position 5 with a simple ethyl group.

Biological Activity

3-Amino-5-(ethylamino)-1-methyl-1H-pyrazole-4-carbonitrile (CAS Number: 512845-63-5) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action, supported by data tables and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H13N5 |

| Molecular Weight | 179.22 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

A study evaluating the cytotoxic effects of pyrazole derivatives demonstrated that compounds similar to this compound showed significant activity against several cancer cell lines. The study reported that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

2. Anticonvulsant Activity

In a separate investigation, pyrazole derivatives were screened for anticonvulsant properties. The results indicated that certain structural modifications in pyrazole compounds could enhance their anticonvulsant efficacy, suggesting that this compound might also exhibit similar effects .

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds with a similar structure have shown promise in reducing inflammation in animal models, indicating that this compound may possess similar therapeutic benefits .

Case Study 1: Anticancer Activity

In vitro studies have shown that pyrazole derivatives can effectively target cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The estimated half-maximal cytotoxic concentrations (CC50) for these compounds were significantly lower than those of standard chemotherapeutics like cisplatin and fluorouracil, suggesting a favorable therapeutic index .

Case Study 2: Anticonvulsant Screening

An anticonvulsant screening using the maximal electroshock seizure (MES) test revealed that certain pyrazole derivatives exhibited protective effects against seizures. The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly influenced their anticonvulsant activity .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-Amino-5-(ethylamino)-1-methyl-1H-pyrazole-4-carbonitrile?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key parameters include:

- Temperature : Elevated temperatures (e.g., 50–80°C) may accelerate cyclization but risk side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Catalysts : Acidic or basic catalysts (e.g., trifluoroacetic acid) improve reaction efficiency for pyrazole ring formation .

- Purification : Column chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer: A combination of techniques is recommended:

- ¹H/¹³C NMR : Assign signals for the ethylamino group (δ ~3.2 ppm for CH₂, δ ~1.2 ppm for CH₃) and nitrile carbon (δ ~115 ppm) .

- IR spectroscopy : Confirm the nitrile group (C≡N stretch at ~2230 cm⁻¹) and amino groups (N–H stretches at ~3300–3500 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 208.1085 for C₈H₁₂N₆) .

Q. What are the common chemical reactions involving the nitrile and amino groups in this compound?

Methodological Answer: Functional groups enable diverse transformations:

- Nitrile reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine .

- Amino group alkylation : React with alkyl halides (e.g., methyl iodide) to form tertiary amines .

- Cyano substitution : Nucleophilic displacement with NaN₃ yields tetrazole derivatives under microwave conditions .

Advanced Research Questions

Q. How can researchers resolve conflicting data arising from varying synthetic yields of this compound?

Methodological Answer: Contradictions often stem from:

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., dimerization products) .

- Reagent quality : Trace moisture in solvents can hydrolyze nitriles; employ molecular sieves or anhydrous conditions .

- Reproducibility : Standardize protocols (e.g., inert atmosphere for air-sensitive intermediates) and validate with control reactions .

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction?

Methodological Answer: Key challenges include:

- Crystal growth : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals .

- Disorder in flexible groups : The ethylamino side chain may exhibit rotational disorder; refine using SHELXL with occupancy constraints .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···N bonds) to explain packing motifs .

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer: Employ:

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) based on pyrazole core geometry .

- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity predictions .

- QSAR models : Correlate substituent effects (e.g., ethylamino vs. methylamino) with bioactivity data from analogs .

Q. What strategies differentiate this compound’s reactivity from structurally similar pyrazole derivatives?

Methodological Answer: Comparative approaches include:

- Kinetic studies : Monitor reaction rates with electrophiles (e.g., iodomethane) to assess steric effects of the ethylamino group .

- Thermogravimetric analysis (TGA) : Compare thermal stability with analogs lacking the nitrile group .

- Solubility profiling : Measure logP values to evaluate hydrophilicity differences .

Q. How can researchers investigate the mechanism of action in biological systems?

Methodological Answer: Advanced methodologies:

- Enzyme inhibition assays : Test activity against cytochrome P450 isoforms using fluorogenic substrates .

- Cellular uptake studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation .

- Transcriptomics : RNA-seq analysis identifies differentially expressed genes in treated vs. untreated cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.